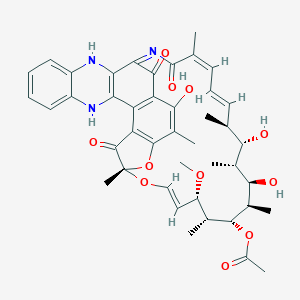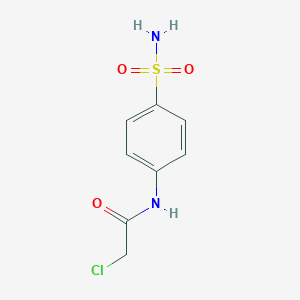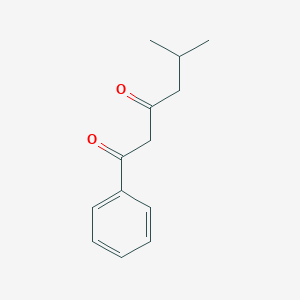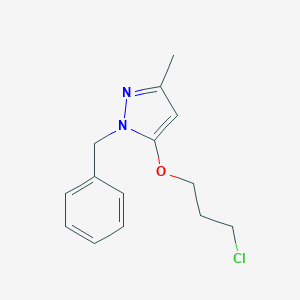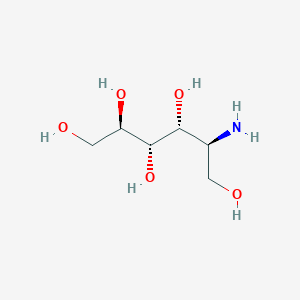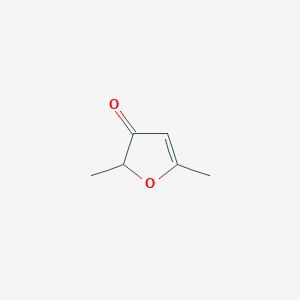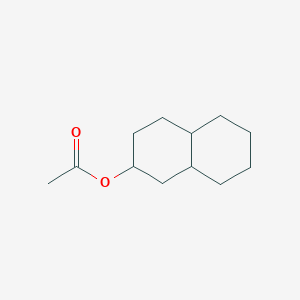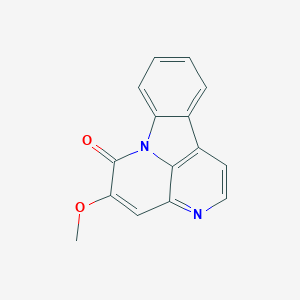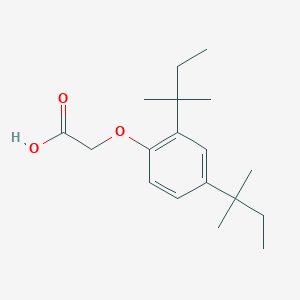
2-(2,4-Di-tert-pentylphenoxy)acetic acid
概要
説明
Synthesis Analysis
The synthesis of related phenoxyacetic acid derivatives involves multiple steps, including the protection of carbonyl groups, allylation, and oxidation processes. For instance, acetal-protected derivatives have been prepared through allylation of dilithiated 1,3-cyclohexane-1,3-diones, protection of carbonyl groups, and subsequent oxidation of the alkene. These steps pave the way for further transformations into valuable compounds (Juma et al., 2008).
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives and their complexes has been extensively studied using techniques like X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid have been determined, revealing insights into the hydrogen bonding and polymer formation in these compounds (Byriel et al., 1991).
Chemical Reactions and Properties
Phenoxyacetic acid derivatives undergo various chemical reactions, including cyclodimerization, which leads to the formation of complex structures. One study demonstrated a new cyclodimerization reaction of (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, yielding a mixture of cis- and trans-isomeric lactone-acids (Nesvadba et al., 2001).
Physical Properties Analysis
The physical properties of phenoxyacetic acid derivatives, such as solubility, melting point, and crystal structure, have been analyzed to understand their behavior in different conditions. The study on crystal and molecular structures of pentaacetates of d-gluconic acid provides valuable data on the conformation and interactions within these molecules (Köll et al., 1997).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, have been a focus of research on phenoxyacetic acid compounds. The acetylation reactions and mechanisms offer insights into the reactivity and potential applications of these compounds in various fields (Xu et al., 2005).
科学的研究の応用
Synthesis and Characterization
2-(2,4-Di-tert-pentylphenoxy)acetic acid, also known as bisphenolmonoacryates antioxidant GS, is synthesized using a bifunctional stabilizing mechanism. It's primarily used in the synthesis of high-performance polymers due to its stabilizing properties. The synthesis process involves raw materials like EBAP, acrylic acid, and phosphorus oxychloride, yielding a product with a purity of over 99.5%. The synthesis procedure has been scaled up for industrial production, indicating its commercial relevance in the chemical industry (Wei-wei, 2008).
Environmental Impact and Degradation
Studies have explored the environmental impact of similar compounds like 2,4-Dichlorophenoxyacetic acid, focusing on its degradation process. For instance, an innovative combination of advanced oxidation processes was optimized for the degradation and mineralization of 2–4 Dichlorophenoxyacetic acid in aqueous solutions. This study is crucial for environmental protection, as it provides insights into the degradation kinetics of herbicides and their interaction with environmental components (Mehralipour & Kermani, 2021).
Herbicide Formulation and Agricultural Use
The compound's derivatives are extensively used as herbicides in agriculture. Research has been conducted on new formulations to improve herbicide efficacy, surfactant properties, and fertilizer compatibility. These studies help in understanding the agricultural applications and the environmental fate of these compounds (Volgas, Mack, & Roberts, 2005).
Analytical Methodologies
Analytical methods for detecting and quantifying 2,4-Dichlorophenoxyacetic acid in various samples have been developed. These methodologies are vital for understanding the compound's behavior in different environments and biological systems. For example, a flow injection spectrophotometric method was established for the determination of this herbicide, emphasizing the importance of accurate and efficient analytical techniques (Shah, Jan, & Bashir, 2006).
特性
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQMENSTZKYZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065435 | |
| Record name | (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13402-96-5 | |
| Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,4-bis(1,1-dimethylpropyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,4-Di-tert-pentylphenoxy)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN67S5JT3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


